阿特拉津谷胱甘肽偶联物

描述

Synthesis Analysis

Glutathione conjugation of atrazine is a detoxication mechanism in plants, such as corn (Zea mays), where atrazine is converted to GS-atrazine. This process is facilitated by the enzyme glutathione S-transferase, which catalyzes the formation of an atrazine-glutathione conjugate, highlighting the enzyme's crucial role in atrazine selectivity and resistance in corn. This detoxification pathway is also significant in other species, demonstrating a broad metabolic strategy against atrazine exposure (Shimabukuro et al., 1970).

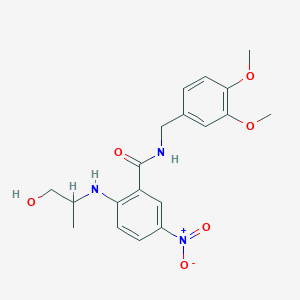

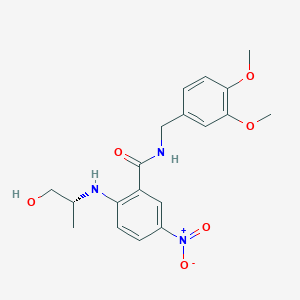

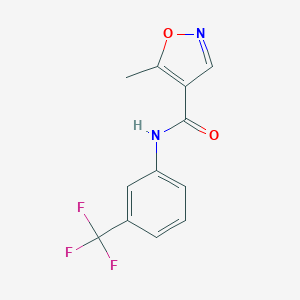

Molecular Structure Analysis

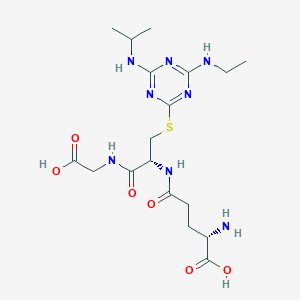

The molecular structure of atrazine glutathione conjugates reveals a specific interaction crucial for detoxification. These conjugates are formed through the enzymatic addition of glutathione to atrazine, altering its structure and making it more water-soluble, which facilitates its subsequent elimination from the organism. Advanced analytical methods have enabled the identification and quantification of these conjugates, underscoring the intricate nature of this detoxification process (Frassanito et al., 1998).

Chemical Reactions and Properties

The formation of atrazine glutathione conjugates involves specific chemical reactions where atrazine is enzymatically linked with glutathione. This process significantly reduces atrazine's toxicity and is a testament to the biological adaptation to herbicide exposure. The enzyme glutathione S-transferase plays a pivotal role in this conjugation process, demonstrating the biochemical pathways plants and animals have evolved to mitigate atrazine's impact (Shimabukuro et al., 1971).

Physical Properties Analysis

The physical properties of atrazine glutathione conjugates, such as increased water solubility compared to atrazine, facilitate their transport within the organism and eventual excretion. These altered physical properties are crucial for understanding the environmental mobility and degradation of atrazine, as well as its bioavailability and persistence in various ecosystems (Guddewar & Dauterman, 1979).

Chemical Properties Analysis

The chemical properties of atrazine glutathione conjugates, including their reactivity and stability, are influenced by the conjugation with glutathione. This modification impacts the herbicide's chemical behavior, including its reactivity towards other substances in the environment. Understanding these properties is essential for assessing the fate of atrazine in the environment and its potential for causing ecological harm (Abel et al., 2004).

科学研究应用

玉米中的抗阿特拉津性:谷胱甘肽偶联是玉米抗阿特拉津的关键因素。谷胱甘肽 S-转移酶 (GST) 在解毒有毒有机卤代化合物(如阿特拉津)方面发挥了关键作用,促进了植物的抗性(Shimabukuro 等人,1971)。同样,玉米中的 GST 已被证明可以有效地结合三嗪类除草剂,其中阿特拉津是最好的底物(Guddewar & Dauterman,1979)。

基于代谢的抗阿特拉津性:在红苋中,phi 级 GST,AtuGSTF2,可能与赋予抗阿特拉津性的代谢机制有关。这表明在某些植物中抗阿特拉津性涉及特定的酶促途径(Evans 等人,2017)。

环境监测和污染评估:一项研究提出了一种分析细菌样品中阿特拉津谷胱甘肽加合物的全新方法,该方法可用于环境监测和污染评估(Frassanito 等人,1998)。

对人类和动物健康的危害:阿特拉津暴露已被证明会损害各种动物物种(包括新热带鱼类和小鼠)的肝脏代谢并造成遗传毒性损伤,而不会增加 ROS 产生或脂质过氧化(Santos & Martinez,2012);(Guddewar & Dauterman,1979)。

在人和老鼠肝脏中的生物转化:人类 GSTP1-1 和小鼠 GSTP1-1 负责它们各自肝脏中阿特拉津的 GSH 依赖性生物转化,表明这些酶在哺乳动物中代谢阿特拉津中的作用(Abel 等人,2004)。

植物修复潜力:香根草植物可以通过与谷胱甘肽结合有效解毒阿特拉津,这表明在受污染环境的植物修复中具有潜在应用(Marcacci 等人,2006)。

生物传感器开发:基于玉米 GST-I 和溴甲酚绿的新型光纤生物传感器可有效检测和测定水样中的阿特拉津,表明其在阿特拉津检测和环境监测中的潜在用途(Andreou & Clonis,2002)。

未来方向

While specific future directions are not mentioned in the search results, the study of Atrazine glutathione conjugate contributes to our understanding of how plants detoxify pesticides. This could have implications for improving crop resistance to pesticides and reducing environmental contamination .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCRTLULMGVMR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947301 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine glutathione conjugate | |

CAS RN |

24429-05-8 | |

| Record name | Glutathione S-atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione S-atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)